MEK-IN-6 (hydrate)

Description

Contextualization of MEK-IN-6 (Hydrate) within Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a fundamental signaling cascade that translates extracellular signals into cellular responses, such as proliferation, differentiation, and survival. wikipedia.org This pathway involves a series of protein kinases that sequentially phosphorylate and activate one another. wikipedia.org A key component of this cascade is the MEK enzyme (also known as MAP2K or MAPKK), a dual-specificity kinase that phosphorylates and activates the downstream effector, ERK. news-medical.netwikipedia.org

Dysregulation of the MAPK pathway, often through mutations in proteins like BRAF and RAS, leads to its constitutive activation in a significant percentage of human cancers. news-medical.netnih.gov This makes the pathway a prime target for therapeutic intervention. MEK inhibitors, such as MEK-IN-6 (hydrate), are designed to block the activity of MEK, thereby preventing the phosphorylation and activation of ERK and ultimately inhibiting tumor cell growth and promoting cell death. news-medical.net

MEK inhibitors are allosteric inhibitors, meaning they bind to a site on the MEK enzyme distinct from the ATP-binding pocket. news-medical.net This unique binding mode confers high specificity and prevents them from inhibiting other protein kinases. news-medical.net The inhibition of MEK kinase function is achieved by inducing conformational changes that lock the enzyme in an inactive state. news-medical.net

The development of MEK inhibitors has been a crucial step in overcoming resistance to other targeted therapies, such as BRAF inhibitors. news-medical.net While BRAF inhibitors are initially effective in tumors with BRAF mutations, resistance often develops through the reactivation of the MAPK pathway. news-medical.net Combining BRAF and MEK inhibitors has proven to be a more durable therapeutic strategy. nih.govwikipedia.org

Overview of MEK-IN-6 (Hydrate) as a Research Probe in Kinase Biology

MEK-IN-6 (hydrate) serves as a valuable chemical probe for investigating the multifaceted roles of the MEK/ERK signaling pathway in various biological contexts. As an inhibitor, it allows researchers to acutely and specifically block MEK activity and observe the downstream consequences.

Biochemical and cellular assays have demonstrated the potency of MEK-IN-6. For instance, it inhibits the phosphorylation of ERK1/2 (Thr202/Tyr204) in A375 melanoma cells with a half-maximal inhibitory concentration (IC50) of 2 nM. medchemexpress.commedchemexpress.commybiosource.com This high potency allows for its use at low concentrations, minimizing potential off-target effects.

The study of MEK inhibitors like MEK-IN-6 (hydrate) extends beyond cancer research. The MAPK pathway is implicated in a wide range of physiological and pathological processes, including immune responses, neurodevelopment, and cartilage formation. nih.govnih.govplos.org For example, research has shown that the MEK/ERK pathway plays a role in regulating the differentiation of chondrocytes, the cells responsible for forming cartilage. nih.gov

Furthermore, the use of MEK inhibitors in combination with other small molecules has become a powerful tool in stem cell biology. For instance, the MEK inhibitor PD0325901, in combination with other compounds, has been shown to enhance the generation of induced pluripotent stem cells (iPSCs) and maintain embryonic stem cells in an undifferentiated state. tocris.com

Interactive Data Table: Properties of MEK-IN-6 (Hydrate)

| Property | Value | Source |

| Target | MEK | medchemexpress.commedchemexpress.com |

| IC50 (A375 cells) | 2 nM | medchemexpress.commedchemexpress.commybiosource.com |

| Mechanism of Action | Inhibits ERK1/2 phosphorylation | medchemexpress.com |

| Chemical Formula | C18H22FN3O5S | mybiosource.com |

| Molecular Weight | 411.45 g/mol | mybiosource.com |

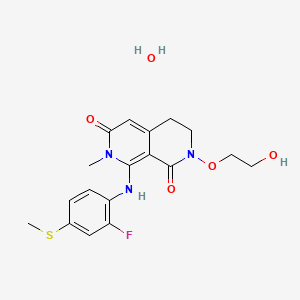

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H22FN3O5S |

|---|---|

Molecular Weight |

411.4 g/mol |

IUPAC Name |

8-(2-fluoro-4-methylsulfanylanilino)-2-(2-hydroxyethoxy)-7-methyl-3,4-dihydro-2,7-naphthyridine-1,6-dione;hydrate |

InChI |

InChI=1S/C18H20FN3O4S.H2O/c1-21-15(24)9-11-5-6-22(26-8-7-23)18(25)16(11)17(21)20-14-4-3-12(27-2)10-13(14)19;/h3-4,9-10,20,23H,5-8H2,1-2H3;1H2 |

InChI Key |

CDXHDFBWQJOMDO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C=C2CCN(C(=O)C2=C1NC3=C(C=C(C=C3)SC)F)OCCO.O |

Origin of Product |

United States |

Molecular Mechanisms of Mek in 6 Hydrate Action

Direct Inhibition of MEK Activity and Downstream Signaling Modulation

MEK-IN-6 (hydrate) exerts its primary effect through the direct inhibition of MEK1 and MEK2, dual-specificity kinases that are central components of the MAPK/ERK pathway. news-medical.netnih.gov This pathway is a key regulator of cell proliferation and survival and is often overactive in various cancers. news-medical.net

Specificity for MEK1/2 Kinases

MEK inhibitors, including MEK-IN-6 (hydrate), are recognized for their high specificity. news-medical.net They are allosteric inhibitors, meaning they bind to a site on the MEK enzyme that is distinct from the ATP-binding pocket. news-medical.netnih.gov This unique binding mechanism is crucial for their selectivity, as the ATP-binding site is highly conserved across many different protein kinases. news-medical.net By binding to this allosteric site, the inhibitor induces a conformational change in the MEK enzyme, locking it in a catalytically inactive state. news-medical.netnih.gov This prevents the subsequent phosphorylation and activation of MEK by its upstream activator, Raf. nih.gov MEK1 and MEK2 are the only known substrates for Raf kinases, and ERK1 and ERK2 are the only known substrates for MEK1/2, which contributes to the high specificity of MEK inhibitors in shutting down this particular signaling cascade without directly affecting other pathways. nih.gov

Impact on Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation

The direct inhibition of MEK1/2 by compounds like MEK-IN-6 (hydrate) has a significant and immediate impact on the downstream signaling molecule, Extracellular Signal-Regulated Kinase (ERK1/2). reactionbiology.com MEK1/2 are responsible for phosphorylating ERK1 and ERK2 at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2). reactionbiology.comnih.gov This dual phosphorylation is essential for the activation of ERK. nih.gov

Research has demonstrated that MEK-IN-6 is a potent inhibitor of ERK1/2 phosphorylation. medchemexpress.com In A375 cells, a human melanoma cell line, MEK-IN-6 was shown to inhibit the phosphorylation of ERK1/2 (Thr202/Tyr204) with an IC50 of 2 nM. medchemexpress.commedchemexpress.com This indicates that a very low concentration of the compound is required to reduce the phosphorylation and, therefore, the activity of ERK by half. By preventing ERK activation, MEK-IN-6 effectively blocks the transmission of growth and survival signals to the nucleus. thermofisher.com

| Compound | Target Cells | Effect | Potency (IC50) |

|---|---|---|---|

| MEK-IN-6 | A375 | Inhibition of ERK1/2 (Thr202/Tyr204) phosphorylation | 2 nM medchemexpress.commedchemexpress.com |

Pathway-Specific Effects of MEK-IN-6 (Hydrate)

The inhibition of the MAPK pathway by MEK-IN-6 (hydrate) leads to a cascade of effects on various cellular processes and can also influence other interconnected signaling pathways.

Regulation of Cellular Processes Modulated by MAPK Pathway Inhibition

The MAPK/ERK pathway is a central regulator of numerous cellular activities. thermofisher.com Its inhibition by compounds such as MEK-IN-6 can therefore have profound effects on cell fate. Key processes regulated by this pathway include:

Cell Proliferation: The MAPK pathway is a primary driver of cell division in response to growth factors. thermofisher.com By blocking this pathway, MEK inhibitors can arrest cell cycle progression. nih.gov

Cell Survival and Apoptosis: An overactive MAPK pathway can promote cell survival and inhibit apoptosis (programmed cell death). mdpi.com Inhibition of MEK can sensitize cells to apoptotic signals. sigmaaldrich.com

Cell Differentiation: The MAPK pathway plays a role in determining the specialized function of cells. researchgate.net

Metabolism and Motility: This signaling cascade is also involved in regulating cellular metabolism and the ability of cells to move. thermofisher.com

By disrupting these processes, MEK inhibitors can effectively halt the uncontrolled growth and survival of cancer cells. news-medical.net

Influence on Related Signal Transduction Cascades (e.g., AKT, PI3K, IGF, WNT, GPCR)

The intricate network of cellular signaling means that inhibiting one pathway can have ripple effects on others. There is significant crosstalk between the MAPK pathway and other major signaling cascades.

PI3K/AKT Pathway: The PI3K/AKT/mTOR pathway is another critical regulator of cell growth and survival. mdpi.com There is evidence of synergy between the PI3K/AKT and Raf/MEK/ERK pathways, particularly in response to signals from the Insulin-like Growth Factor-1 Receptor (IGF-1R). nih.gov In some contexts, inhibition of the MEK/ERK pathway can lead to the activation of the PI3K/AKT pathway as a compensatory survival mechanism. aging-us.com

WNT Pathway: The Wnt signaling pathway has also been shown to be modulated by MAPK signaling components in certain contexts. scispace.com

GPCR Signaling: Research has indicated that MEK inhibition can be associated with an increase in the expression of G-protein coupled receptors (GPCRs). scispace.com

This interplay between pathways is a crucial consideration in understanding the complete cellular response to MEK inhibition.

Molecular Interactions of MEK-IN-6 (Hydrate) with Target Proteins

The efficacy of a drug is determined by its specific molecular interactions with its target protein. In the case of MEK inhibitors, these interactions occur at an allosteric pocket near the ATP-binding site of MEK1 and MEK2. news-medical.net This binding is not to the active site itself but to a regulatory region that controls the kinase's activity. nih.gov

Molecular docking studies, a computational method to predict the binding of a ligand to a protein, help to visualize these interactions. numberanalytics.com These studies reveal key interactions such as hydrogen bonds and hydrophobic interactions that stabilize the binding of the inhibitor to the protein. mdpi.com For example, in studies of other MEK2 inhibitors, key interacting residues have been identified, including Lys-101, Ile-145, Asp-212, Phe-213, Val-215, Ser-216, and Leu-219. mdpi.com These interactions are critical for holding the inhibitor in place and maintaining the inactive conformation of the MEK enzyme. news-medical.net

Preclinical Efficacy Studies of Mek in 6 Hydrate

In Vitro Cellular Activity and Biological Response Assessment

MEK-IN-6 (hydrate), also identified as compound 69, has been evaluated for its inhibitory activity in specific cancer cell lines. medchemexpress.com The primary focus of published in vitro studies has been on melanoma cell lines.

A375 Cell Line: In the human melanoma A375 cell line, which harbors a BRAF V600E mutation, MEK-IN-6 (hydrate) has demonstrated potent activity. It exhibits a half-maximal inhibitory concentration (IC₅₀) of 2 nM. medchemexpress.com This indicates a strong potential for inhibiting cellular processes driven by the MAPK pathway in this context.

| Compound | Cell Line | Cancer Type | Relevant Mutation | IC₅₀ (nM) | Reference |

|---|---|---|---|---|---|

| MEK-IN-6 (hydrate) | A375 | Melanoma | BRAF V600E | 2 | medchemexpress.com |

KRAS-mutant Colorectal & Diffuse Midline Glioma Cell Lines: While the efficacy of the general class of MEK inhibitors has been investigated in KRAS-mutant colorectal cancer and diffuse midline glioma (DMG) cell lines, often in combination with other targeted agents like CDK4/6 inhibitors, specific in vitro efficacy data for MEK-IN-6 (hydrate) in these cancer types are not available in the reviewed scientific literature. nih.govbiorxiv.orgnih.gov

The primary mechanism of MEK inhibitors involves the blockade of the MAPK signaling pathway, which is crucial for processes like cell proliferation, survival, and the evasion of apoptosis. aging-us.comnih.govsci-hub.se However, detailed studies specifically characterizing the effects of MEK-IN-6 (hydrate) on cell proliferation rates, the long-term clonogenic survival potential of cancer cells, and the induction of apoptosis have not been published. Therefore, specific data on these biological responses for this particular compound are not available.

MEK inhibitors function by preventing the phosphorylation and subsequent activation of ERK1 and ERK2, which are key downstream nodes in the MAPK pathway. oncotarget.comopenaccessjournals.com This inhibition of ERK phosphorylation (pERK) is a primary pharmacodynamic biomarker for this class of drugs. oncotarget.com While it is the established mechanism of action, specific experimental data, such as western blot analyses or quantitative assays detailing the dose-dependent modulation of pERK or other signaling biomarkers by MEK-IN-6 (hydrate), are not detailed in the available literature.

In Vivo Efficacy Assessment in Preclinical Models

Genetically engineered mouse (GEM) models, which develop de novo tumors in a natural immune-proficient microenvironment, are valuable tools for preclinical oncology research. embopress.org Studies have utilized GEM models to test the efficacy of other MEK inhibitors in cancers such as neurofibromatosis and diffuse midline glioma. biorxiv.orgnih.govresearchgate.net However, there are no published research findings on the application or efficacy of MEK-IN-6 (hydrate) in any GEM models.

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered to better recapitulate the heterogeneity of human cancers and are increasingly used for preclinical drug evaluation. nih.gov The combination of other MEK inhibitors with CDK4/6 inhibitors has been shown to be effective in PDX models of KRAS-mutant colorectal cancer. nih.govnih.gov Similarly, MEK inhibitors have been assessed in PDX models of diffuse midline glioma. biorxiv.org Despite the utility of these models, specific studies detailing the in vivo efficacy of MEK-IN-6 (hydrate) in any PDX model have not been reported in the scientific literature.

Impact on Tumor Growth Inhibition and Survival in Animal Models

Specific data from in vivo studies detailing the effect of MEK-IN-6 (hydrate) on tumor growth inhibition and survival in animal models are not publicly available.

Histopathological and Molecular Analyses in Preclinical Tissue Samples

Information regarding histopathological and molecular analyses of preclinical tissue samples following treatment with MEK-IN-6 (hydrate) is not available in the public domain. Studies on other MEK inhibitors often involve immunohistochemical staining for markers like Ki67 to assess cell proliferation and analysis of signaling pathways to confirm target engagement.

Mechanisms of Acquired Resistance to Mek Inhibition and Mek in 6 Hydrate

Identification of Resistance Pathways and Genetic Alterations

Acquired resistance to MEK inhibitors is frequently driven by genetic alterations that reactivate the MAPK (mitogen-activated protein kinase) pathway, the very pathway these drugs are designed to block. oncotarget.comnih.gov These alterations can occur at various points within the pathway, leading to continued signaling despite the presence of the inhibitor.

Key genetic alterations identified in resistant tumors include:

Mutations in Upstream Genes: Mutations in genes upstream of MEK, such as NRAS and KRAS, are common mechanisms of resistance. dovepress.comnih.gov These mutations can lead to the reactivation of the MAPK pathway, bypassing the inhibitory effect on MEK. mdpi.com For instance, secondary mutations in NRAS have been observed in patients who develop resistance to MEK inhibitors. nih.gov

Amplification of BRAF: In cancers with a BRAF mutation, amplification of the mutated BRAF gene can lead to such high levels of MEK activation that the inhibitor is no longer effective. oncotarget.comnih.gov

Mutations in the MEK Gene Itself (MAP2K1 and MAP2K2): Mutations can arise directly within the MEK1 (MAP2K1) or MEK2 (MAP2K2) genes. nih.govaacrjournals.org Some of these mutations occur in the allosteric binding pocket where the inhibitor attaches, preventing the drug from binding effectively. researchgate.netnih.gov Other mutations can occur in regions that regulate MEK's kinase activity, leading to its constitutive activation. researchgate.net For example, a MEK1(P124L) mutation was found in a melanoma patient who developed resistance to a MEK inhibitor. researchgate.net

Alterations in Downstream Components: While less common, alterations in components downstream of MEK can also contribute to resistance. aacrjournals.org

It's noteworthy that the majority of resistance mechanisms lead to the reactivation of ERK signaling, highlighting the critical dependence of these cancer cells on this pathway for their survival and growth. oncotarget.com

Table 1: Genetic Alterations Associated with MEK Inhibitor Resistance

| Gene | Alteration Type | Consequence |

|---|---|---|

| NRAS, KRAS | Mutation | Reactivation of MAPK pathway signaling upstream of MEK. dovepress.comnih.govmdpi.com |

| BRAF | Amplification | Hyperactivation of MEK, overcoming inhibitor efficacy. oncotarget.comnih.gov |

| MAP2K1 (MEK1), MAP2K2 (MEK2) | Mutation | Prevents inhibitor binding or causes constitutive MEK activation. nih.govaacrjournals.orgresearchgate.net |

| Downstream Effectors | Alterations | Continued signaling despite MEK inhibition. aacrjournals.org |

Role of Compensatory Pathway Activation in Resistance Development

Cancer cells can also develop resistance by activating alternative signaling pathways to bypass their reliance on the MAPK pathway. oncotarget.comacs.org This adaptive response allows them to survive and proliferate even when MEK is effectively inhibited.

The most prominent compensatory pathway is the PI3K/Akt/mTOR pathway . dovepress.comacs.orgoncotarget.com Inhibition of the MAPK pathway can lead to the relief of negative feedback loops, resulting in the activation of receptor tyrosine kinases (RTKs). aacrjournals.org These activated RTKs can then stimulate the PI3K/Akt pathway, which promotes cell survival and growth. oncotarget.comnih.gov Evidence from preclinical studies shows that activation of the PI3K/Akt pathway is a common mechanism of resistance to MEK inhibitors in various cancers, including colorectal cancer and melanoma. dovepress.comoncotarget.com

In HER2-positive breast cancer cells, MEK inhibition can lead to the compensatory activation of Akt. nih.gov This occurs because the inhibition of ERK-mediated phosphorylation of HER2 at a specific site (Thr701) enhances the interaction between HER2 and EGFR, leading to increased Akt signaling. nih.gov

Other signaling pathways implicated in compensatory resistance include:

JAK/STAT Pathway: Activation of the JAK/STAT pathway has been observed in colorectal cancer cells as a response to MEK inhibition. acs.org

Wnt Signaling: The Wnt pathway has also been identified as a potential mediator of resistance to MEK inhibitors. acs.orgcancerbiomed.org

This complex interplay of signaling pathways underscores the adaptability of cancer cells and the challenges in achieving durable responses with single-agent therapies.

Strategies to Overcome Resistance in Preclinical Settings

To combat the development of resistance, researchers are exploring various strategies in preclinical models. These approaches aim to either block the escape routes used by cancer cells or resensitize them to MEK inhibition.

A primary strategy to overcome resistance is to simultaneously inhibit both the MAPK pathway and the compensatory pathways that are activated.

Dual Inhibition of MAPK and PI3K/Akt/mTOR Pathways: Combining MEK inhibitors with inhibitors of PI3K, Akt, or mTOR has shown promise in preclinical models. dovepress.comcancerbiomed.orgnih.gov This dual-targeting approach can prevent the compensatory activation of the PI3K/Akt pathway and lead to more potent anti-tumor effects. nih.gov For example, combining a MEK inhibitor with a PI3K inhibitor has been shown to overcome resistance in models where RTK activation drives both ERK-dependent and ERK-independent resistance mechanisms. oncotarget.comnih.gov

Targeting Upstream Activators: An alternative to blocking multiple RTKs individually is to target common signaling nodes that they utilize. oncotarget.com SHP2 is a protein tyrosine phosphatase that acts as a critical link between multiple RTKs and the RAS-MAPK pathway. aacrjournals.orgascopubs.org Preclinical studies have shown that combining a MEK inhibitor with a SHP2 inhibitor can prevent adaptive feedback reactivation of the MAPK pathway and lead to more sustained inhibition. ascopubs.orgfrontiersin.org

Inhibiting Downstream of MEK: Targeting ERK, the protein directly downstream of MEK, is another logical approach. cancerbiomed.org Combining a MEK inhibitor with an ERK inhibitor could potentially overcome resistance mechanisms that occur at the level of or upstream of MEK. aacrjournals.orgcancerbiomed.org Some studies suggest that ERK inhibitors might be more effective than MEK inhibitors at suppressing MAPK pathway reactivation caused by increased upstream signaling. ascopubs.org

Table 2: Preclinical Combination Strategies to Overcome MEK Inhibitor Resistance

| Combination Strategy | Rationale |

|---|---|

| MEK Inhibitor + PI3K/Akt/mTOR Inhibitor | Blocks the primary compensatory survival pathway. dovepress.comcancerbiomed.orgnih.gov |

| MEK Inhibitor + SHP2 Inhibitor | Prevents feedback reactivation of the MAPK pathway from multiple RTKs. aacrjournals.orgascopubs.orgfrontiersin.org |

| MEK Inhibitor + ERK Inhibitor | Provides a more complete vertical blockade of the MAPK pathway. aacrjournals.orgcancerbiomed.orgascopubs.org |

| MEK Inhibitor + BRAF Inhibitor | Can prevent or overcome resistance in BRAF-mutant cancers. mdpi.comfrontiersin.org |

Beyond combination therapies targeting specific signaling pathways, researchers are investigating novel strategies to resensitize resistant cells.

Epigenetic Modulation: Enhancer reprogramming has been identified as a mechanism of resistance to the MEK inhibitor trametinib (B1684009) in ovarian cancer models. nih.gov This involves changes in the epigenetic landscape that lead to sustained activation of the MAPK pathway. In these models, treatment with HDAC (histone deacetylase) inhibitors was able to overcome this resistance, suggesting that targeting epigenetic pathways could be a viable strategy. nih.gov

Targeting Cancer Stem Cells (CSCs): Resistance to MEK inhibition has been linked to the enrichment of a cancer stem cell-like phenotype. acs.orgoncotarget.com These CSCs often activate multiple signaling pathways to ensure their survival. A study in colorectal cancer showed that while combinations targeting MAPK and compensatory pathways were ineffective against CSCs, the use of mithramycin, a drug that can target CSCs, in combination with a MEK inhibitor, successfully blocked these resistant cells. acs.org

Modulating Protein-Protein Interactions: Newer therapeutic approaches aim to disrupt the physical interactions within the MAPK signaling cascade. For example, combining a type II RAF inhibitor with an allosteric MEK inhibitor has been shown to sequester MEK in RAF complexes, uncoupling it from ERK. nih.govresearchgate.net This strategy demonstrated durable effects against acquired MEK inhibitor resistance across various cancer models. nih.gov

These innovative preclinical approaches provide a roadmap for developing next-generation therapies that can preempt or overcome the complex mechanisms of resistance to MEK inhibitors.

Preclinical Combination Therapy Strategies Involving Mek in 6 Hydrate

Rationale for Multi-Agent Approaches in Preclinical Models

The rationale for employing multi-agent approaches in preclinical cancer models is rooted in the complexity of tumor biology and the development of therapeutic resistance. Cancer cells often utilize redundant or alternative signaling pathways to survive and proliferate. When a single pathway is inhibited by a targeted therapy, cancer cells can frequently adapt by activating a compensatory pathway, leading to treatment failure.

By simultaneously targeting multiple key pathways, combination therapies aim to preempt these resistance mechanisms. This approach can lead to a more profound and durable anti-tumor response than can be achieved with a single agent. Preclinical studies are essential for identifying synergistic or additive interactions between different drugs, providing the foundational evidence needed to advance these combinations into clinical trials. The goal is to achieve a therapeutic effect that is greater than the sum of the individual agents, while managing potential overlapping toxicities.

Combinations with Other Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies. Preclinical studies have explored combining MEK-IN-6 (hydrate) with inhibitors of other critical kinases, such as CDK4/6, PI3K/mTORC1/2, and BRAF, to enhance anti-tumor activity.

CDK4/6 Inhibitors

The combination of MEK inhibitors and cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors has shown promise in various preclinical models. The MAPK pathway, which MEK inhibitors target, and the CDK4/6-Rb pathway are key regulators of the cell cycle. Co-inhibition of both pathways can lead to a more potent blockade of cell cycle progression and tumor growth.

Preclinical research in neuroblastoma has demonstrated a synergistic therapeutic effect when combining MEK1/2 and CDK4/6 inhibitors. nih.gov In these studies, sensitivity to the MEK inhibitor binimetinib (B1684341) and the CDK4/6 inhibitor ribociclib (B560063) were inversely correlated. nih.gov Combination treatment resulted in synergistic inhibition of tumor growth in xenograft models. mdpi.com Similarly, in models of malignant peripheral nerve sheath tumors (MPNSTs), a lethal type of sarcoma driven by Ras, the combination of CDK4/6 and MEK inhibitors has been investigated. researchgate.net Low-dose combinations of these inhibitors were found to synergistically reactivate the retinoblastoma (RB1) tumor suppressor, leading to cell death and reduced clonogenic survival of MPNST cells. researchgate.net In immunocompetent mouse models of MPNST, this dual inhibition led to tumor regression and improved survival compared to monotherapy. researchgate.net

Furthermore, in KRAS-mutant colorectal cancer models, the combination of MEK and CDK4/6 inhibitors has demonstrated synergistic anti-tumor activity both in vitro and in patient-derived xenograft (PDX) models. frontiersin.org This was associated with a decrease in markers of cell cycle progression. frontiersin.org The combination of ribociclib and binimetinib has also shown encouraging clinical activity in patients with NRAS-mutant melanoma. mdpi.com

Table 1: Preclinical Studies of MEK and CDK4/6 Inhibitor Combinations

| Cancer Type | MEK Inhibitor | CDK4/6 Inhibitor | Key Findings |

|---|---|---|---|

| Neuroblastoma | Binimetinib | Ribociclib | Synergistic inhibition of tumor growth in xenograft models. nih.govmdpi.com |

| Malignant Peripheral Nerve Sheath Tumors (MPNSTs) | Mirdametinib | Palbociclib | Synergistic reactivation of RB1, induced cell death, and decreased clonogenic survival. researchgate.net |

| KRAS-mutant Colorectal Cancer | Not specified | Not specified | Synergistic antitumor activity in vitro and in PDX models. frontiersin.org |

| NRAS-mutant Melanoma | Binimetinib | Ribociclib | Encouraging clinical activity in a phase I study. mdpi.com |

PI3K/mTORC1/2 Inhibitors

The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways are two of the most frequently dysregulated signaling cascades in cancer. There is significant crosstalk between these pathways, and inhibiting one can lead to the compensatory activation of the other. Therefore, dual inhibition of both pathways is a rational therapeutic strategy.

Preclinical studies have shown that combining MEK and PI3K/mTORC1/2 inhibitors can have synergistic anti-proliferative effects in colorectal cancer cell lines with concurrent mutations in KRAS/BRAF and PIK3CA/PTEN. nih.govnih.gov In these models, MEK inhibition alone can lead to the induction of p21, which prevents apoptosis. nih.gov However, the addition of an mTORC1/2 inhibitor can block this p21 induction, thereby unleashing apoptosis. nih.gov The efficacy of this combination appears to be influenced by the TP53 mutational status of the tumor. nih.gov

In uveal melanoma, the PI3K/AKT/mTOR signaling pathway is implicated in cell survival and migration. nih.gov Preclinical data in ovarian cancer models also supports the combination of PI3K/mTOR and MEK inhibitors. mdpi.com For instance, the dual PI3K/mTOR inhibitor PF-04691502 combined with the MEK inhibitor PD-0325901 showed in vivo efficacy in a genetically engineered mouse model of ovarian cancer. mdpi.com

Table 2: Preclinical and Clinical Investigations of MEK and PI3K/mTORC1/2 Inhibitor Combinations

| Cancer Type | MEK Inhibitor | PI3K/mTORC1/2 Inhibitor | Key Findings |

|---|---|---|---|

| Colorectal Cancer | PD901 | MLN0128 | Synergistic antiproliferative effects in cell lines with KRAS/BRAF and PIK3CA/PTEN alterations. nih.gov |

| Colorectal Cancer | AZD6244 | NVP-BEZ235 | Antitumor response observed in wild-type TP53 models but not in mutant TP53 models. nih.gov |

| Ovarian Cancer | PD-0325901 | PF-04691502 | In vivo efficacy in a genetically engineered mouse model. mdpi.com |

| Ovarian Cancer (KRAS-mutated) | Trametinib (B1684009) | Buparlisib | Promising clinical activity in a phase Ib trial. mdpi.com |

| Renal Cell Carcinoma | GSK1120212 | BEZ235 | Enhanced therapeutic efficacy with dual inhibition. plos.org |

BRAF Inhibitors

The combination of BRAF and MEK inhibitors is a standard of care for patients with BRAF V600-mutant melanoma. amegroups.orgnih.gov The rationale for this combination is to achieve a more complete shutdown of the MAPK pathway and to overcome or delay the development of resistance. amegroups.orgnih.gov

BRAF inhibitors can cause a paradoxical activation of the MAPK pathway in cells that are BRAF wild-type, which can lead to the development of secondary skin cancers. amegroups.org The addition of a MEK inhibitor can mitigate this effect. amegroups.org Preclinical and clinical data have consistently shown that the combination of a BRAF inhibitor and a MEK inhibitor leads to improved response rates and progression-free survival compared to BRAF inhibitor monotherapy in patients with BRAF-mutant melanoma. amegroups.orgnih.gov

The combination of dabrafenib (B601069) (a BRAF inhibitor) and trametinib (a MEK inhibitor) has been approved for the treatment of BRAF V600 mutation-positive unresectable or metastatic melanoma and as an adjuvant treatment for stage III melanoma. europa.eu Other combinations, such as encorafenib (B612206) and binimetinib, have also demonstrated significant efficacy in clinical trials. nih.gov

Table 3: Clinical Trials of BRAF and MEK Inhibitor Combinations in BRAF V600-Mutant Melanoma

| BRAF Inhibitor | MEK Inhibitor | Trial | Key Outcomes |

|---|---|---|---|

| Dabrafenib | Trametinib | COMBI-d, COMBI-v | Improved overall survival and progression-free survival compared to monotherapy. europa.eu |

| Encorafenib | Binimetinib | CMEK162X2110 | High objective response rate and prolonged progression-free survival. nih.gov |

Combinations with Non-Kinase Modulators

In addition to combining MEK-IN-6 (hydrate) with other kinase inhibitors, preclinical research has also explored combinations with modulators of non-kinase targets, such as histone deacetylase (HDAC) inhibitors.

Histone Deacetylase (HDAC) Inhibitors

HDAC inhibitors are a class of drugs that can alter gene expression and induce cell cycle arrest, differentiation, and apoptosis in cancer cells. The combination of MEK and HDAC inhibitors has shown promise in preclinical models of uveal melanoma and colorectal cancer.

In uveal melanoma, MEK inhibitor therapy can lead to adaptive resistance through the activation of YAP and AKT signaling. nih.govaacrjournals.org A screen of clinical-grade compounds identified HDAC inhibitors as agents that could suppress this adaptive signaling. nih.govaacrjournals.org The combination of a MEK inhibitor (trametinib) and a pan-HDAC inhibitor (panobinostat) was found to be highly effective in vivo, leading to a sustained decrease in tumor growth in both subcutaneous and liver metastasis models of uveal melanoma. nih.govaacrjournals.org This combination suppressed the adaptive PI3K/AKT and YAP signaling pathways. nih.govaacrjournals.org

In BRAF V600E-mutant microsatellite stable colorectal cancer, the combination of an HDAC inhibitor and a MEK inhibitor demonstrated superior synergistic effects by inhibiting multiple signaling pathways, including the EGFR, MAPK, and PI3K-AKT pathways. nih.gov This combination was also found to enhance the efficacy of PD-1 blockade, suggesting a potential triple-therapy strategy. nih.gov

Table 4: Preclinical Studies of MEK and HDAC Inhibitor Combinations

| Cancer Type | MEK Inhibitor | HDAC Inhibitor | Key Findings |

|---|---|---|---|

| Uveal Melanoma | Trametinib | Panobinostat | Suppressed adaptive YAP and AKT signaling, leading to decreased tumor growth. nih.govaacrjournals.org |

| BRAF V600E-mutant Microsatellite Stable Colorectal Cancer | Not specified | Not specified | Synergistic inhibition of multiple signaling pathways and enhanced efficacy of PD-1 blockade. nih.gov |

Medicinal Chemistry and Analog Development of Mek in 6 Hydrate

Structure-Activity Relationship (SAR) Studies of MEK-IN-6 (Hydrate) and Related Chemical Scaffolds

The optimization of MEK inhibitors relies on a deep understanding of the relationship between a molecule's structure and its biological activity. SAR studies for MEK inhibitors, including those based on scaffolds related to MEK-IN-6 (hydrate), involve systematic modifications of a lead compound to enhance potency, selectivity, and pharmacokinetic properties.

A common strategy in the development of kinase inhibitors is the modification of aromatic rings to improve physicochemical properties without sacrificing bioactivity. nih.gov One such approach, known as a "nitrogen scan," involves substituting carbon atoms with nitrogen atoms in an aromatic ring. This modification can improve solubility and metabolic stability. nih.gov For a series of Raf/MEK inhibitors, introducing nitrogen at different positions of an aromatic ring had varying effects on cell growth inhibitory activity. While substitutions at most positions led to a significant decrease in activity, one specific position maintained the desired inhibitory effect, demonstrating the high sensitivity of the target protein to small structural changes. nih.gov

The following table illustrates the impact of nitrogen substitution on the inhibitory activity of a lead compound series against the HCT116 cell line.

| Compound | Substitution Position | HCT116 IC₅₀ (μM) | Fold Change vs. Parent |

| 11a (Parent) | None | 0.017 | - |

| 11b | X₁ | >1 | >58 |

| 11c | X₂ | 0.17 | 10 |

| 11d | X₃ | 0.016 | 0.9 |

| 11e | X₄ | >1 | >58 |

| 11f | X₅ | >1 | >58 |

| Data derived from studies on dual Raf/MEK inhibitors, illustrating the principles of SAR through nitrogen scanning. nih.gov |

Furthermore, the development of early MEK inhibitors like CI-1040 and PD 0325901 highlighted the importance of the diphenylamine (B1679370) core and a hydroxamate side chain. nih.gov Optimization efforts focused on modifying these key structural components to improve cell potency, solubility, and oral bioavailability, which were limitations of the initial lead compounds. nih.gov Similarly, the design of novel MEK inhibitors containing a diarylamine skeleton and a phenylacrylamide moiety has yielded compounds with potent inhibitory activity against MEK1 and various solid tumor cell lines. nih.gov These studies underscore the iterative process of modifying specific chemical motifs to achieve a desirable biological and pharmacological profile.

Lead Optimization Methodologies for MEK Inhibitors

Lead optimization is a critical, multi-faceted phase in drug discovery where a promising lead compound is refined into a preclinical candidate. danaher.compreprints.org This process involves enhancing potency and selectivity while simultaneously improving absorption, distribution, metabolism, and excretion (ADMET) properties. danaher.com

Computer-Aided Drug Design (CADD) has become an indispensable tool in the development of kinase inhibitors. nih.govmdpi.com Techniques such as molecular docking, virtual screening, and molecular dynamics simulations are employed to predict how a potential drug molecule will interact with its target protein. mdpi.com

Molecular docking studies, for instance, can predict the binding pose of an inhibitor within the allosteric site of MEK, providing insights into key interactions with amino acid residues like Lys97, Val127, Val211, and Ser212. nih.govnih.gov This information guides medicinal chemists in designing new analogs with modifications aimed at strengthening these interactions, thereby increasing potency and selectivity. frontiersin.org Molecular dynamics simulations further enhance this understanding by modeling the dynamic behavior of the inhibitor-protein complex over time, which can help in optimizing the compound's structure for improved stability and binding affinity. mdpi.com These computational methods significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success. preprints.orgmdpi.com

The core of lead optimization is an iterative cycle of design, synthesis, and biological testing. frontiersin.org Guided by SAR data and computational models, new analogs of a lead compound are designed and synthesized. rsc.org These new molecules are then subjected to a battery of in vitro and in vivo assays to evaluate their potency, selectivity, and pharmacokinetic properties. danaher.com

The evolution of the MEK inhibitor PD 0325901 from its predecessor, CI-1040, serves as a prime example of this process. CI-1040 was the first MEK inhibitor to enter clinical trials but was hampered by poor solubility and rapid clearance. nih.gov The subsequent lead optimization program focused on modifying the diphenylamine core and the hydroxamate side chain. This iterative process of synthesizing and testing new analogs led to the discovery of PD 0325901, which exhibited improved solubility and oral exposure, making it a more viable clinical candidate. nih.gov This cyclical approach allows for the fine-tuning of a molecule's properties to meet the stringent requirements for a successful drug. preprints.org Recent advancements in automated synthesis platforms are further accelerating this cycle, enabling more rapid exploration of chemical space. chemrxiv.org

A key feature of many potent and selective MEK inhibitors is their allosteric mechanism of action. nih.govmdpi.com Unlike ATP-competitive inhibitors that bind in the highly conserved ATP pocket, allosteric inhibitors bind to a distinct, less conserved pocket on the kinase. nih.gov This binding event induces a conformational change that locks the MEK enzyme in a catalytically inactive state, preventing its phosphorylation by the upstream kinase RAF. nih.govmdpi.com

Synthetic Strategies for MEK-IN-6 (Hydrate) and Derivatives

The chemical synthesis of MEK-IN-6 (hydrate) and its derivatives centers on the construction of its core 3,4-dihydro-2,7-naphthyridine-1,6(2h,7h)-dione scaffold. While specific, detailed industrial syntheses are often proprietary, the general approaches can be understood from patent literature and analogous chemical syntheses. medchemexpress.combeilstein-journals.org

The synthesis of complex heterocyclic molecules frequently involves a multi-step sequence that builds the core ring system first, followed by the addition of peripheral substituents. For related nitrogen-containing heterocycles, common strategies include condensation reactions to form initial rings, which are then modified through subsequent chemical transformations. nih.gov For example, the synthesis of pyridine (B92270) rings, a common motif in pharmaceuticals, can be achieved through Hantzsch-like synthesis, where 1,3-disubstituted ketones react with α,β-unsaturated carbonyl compounds in the presence of ammonia. nih.gov

In the case of benzimidazole-based MEK inhibitors, a patented process describes the reaction of substituted phenylenediamine precursors with carboxylic acid derivatives to form the benzimidazole (B57391) core. google.com This is often followed by functional group manipulations, such as halogenation, amination, and amide bond formation, to install the necessary side chains that dictate the final compound's potency and selectivity. google.com The synthesis of CI-1040 and its analogs, for example, involved the preparation of benzhydroxamate esters from precursor anthranilic acids, highlighting the modular nature of these synthetic routes where different fragments can be combined to generate a library of analogs for biological testing. nih.gov

Pharmacological Modulation and Target Engagement in Preclinical Systems

Assessment of Pathway Engagement and Target Modulation in Cells and Animal Models

The primary mechanism of action for MEK-IN-6 (hydrate) is the inhibition of MEK1 and MEK2, which in turn prevents the phosphorylation and activation of their downstream substrates, ERK1 and ERK2. Engagement of the MAPK/ERK pathway is a crucial determinant of the compound's activity.

In cellular systems, the efficacy of MEK-IN-6 (hydrate) has been demonstrated through its ability to inhibit the phosphorylation of ERK1/2. Specifically, in A375 melanoma cells, which harbor a BRAF V600E mutation leading to constitutive activation of the MAPK pathway, MEK-IN-6 (hydrate) has been shown to inhibit the phosphorylation of ERK1/2 at residues Thr202 and Tyr204 with a half-maximal inhibitory concentration (IC50) of 2 nM. nih.govengineerbiology.org This demonstrates potent and specific engagement of the intended cellular pathway.

Currently, detailed public data on the assessment of pathway engagement and target modulation of MEK-IN-6 (hydrate) in animal models is limited. Such studies would typically involve administering the compound to tumor-bearing animals and subsequently analyzing tumor tissues for biomarkers of target engagement, such as the levels of phosphorylated ERK (p-ERK). These pharmacodynamic studies are essential to establish a link between drug exposure and target modulation in an in vivo setting.

In Vitro and Ex Vivo Kinase Assays for Activity Determination

In vitro kinase assays are fundamental for determining the direct inhibitory activity of a compound against its target enzyme. For MEK-IN-6 (hydrate), its potency has been characterized in a cellular context, which serves as an indirect measure of its kinase inhibitory activity.

| Assay Type | Cell Line | Target Analyzed | Result (IC50) |

| Cellular Assay | A375 | Inhibition of ERK1/2 (Thr202/Tyr204) phosphorylation | 2 nM nih.govengineerbiology.org |

Similarly, there is a lack of publicly available data from ex vivo kinase assays for MEK-IN-6 (hydrate). Ex vivo studies would involve treating animals with the compound, followed by the isolation of tissues or cells to measure MEK kinase activity. This would provide valuable information on the duration and extent of target inhibition in a physiological environment.

Protein and RNA Expression Profiling in Response to MEK-IN-6 (Hydrate) Treatment

The inhibition of the MEK/ERK pathway by targeted therapies can lead to significant changes in protein and RNA expression profiles, providing insights into the downstream consequences of target engagement and potential mechanisms of response and resistance.

At present, there are no publicly available, dedicated studies that have performed comprehensive protein or RNA expression profiling, such as through mass spectrometry-based proteomics or RNA-sequencing, specifically in response to treatment with MEK-IN-6 (hydrate). Such analyses would be invaluable for:

Identifying biomarkers: Changes in the expression of specific proteins or genes could serve as biomarkers to predict sensitivity or resistance to MEK-IN-6 (hydrate).

Understanding adaptive responses: Cells can adapt to MEK inhibition through various feedback mechanisms. Proteomic and transcriptomic data would help to elucidate these adaptive pathways.

Discovering novel therapeutic combinations: By identifying upregulated survival pathways in response to MEK-IN-6 (hydrate) treatment, new combination therapies could be devised to enhance its efficacy.

While general effects of MEK inhibitors on protein and gene expression are known, specific data for MEK-IN-6 (hydrate) is required to fully understand its unique biological impact.

Future Directions and Research Gaps for Mek in 6 Hydrate

Elucidation of Broader Biological Contexts and Non-Oncological Research Applications

While the primary focus of MEK inhibitors has been cancer, the ubiquitous nature of the RAS-RAF-MEK-ERK signaling pathway suggests its involvement in a multitude of physiological and pathological processes. A significant future direction for MEK-IN-6 (hydrate) is the exploration of its utility in non-oncological diseases.

Cardiovascular Diseases: The MEK-ERK pathway is a pivotal regulator of cellular processes such as proliferation, growth, and survival, which are crucial for cardiovascular homeostasis. frontiersin.org Dysregulation of this cascade is implicated in the pathogenesis of several cardiovascular disorders, including atherosclerosis, myocardial infarction, and heart failure. frontiersin.org Preclinical studies with other MEK inhibitors have shown promise in mitigating the progression of these conditions in animal models. frontiersin.org Future research should investigate the potential of MEK-IN-6 (hydrate) to modulate pathological cardiac and vascular remodeling, offering a novel therapeutic avenue for these leading causes of mortality.

RASopathies: This group of developmental syndromes is caused by germline mutations in genes that encode components of the RAS-MAPK pathway. The resulting pathway hyperactivation leads to a range of clinical manifestations. MEK inhibitors like trametinib (B1684009) have shown encouraging results in animal models and compassionate use cases for treating specific complications of RASopathies, such as hypertrophic cardiomyopathy and lymphatic abnormalities. nih.gov Investigating the efficacy of MEK-IN-6 (hydrate) in preclinical models of various RASopathies could open up new therapeutic possibilities for these rare genetic disorders.

A summary of potential non-oncological applications for MEK inhibitors is presented in the table below.

| Disease Area | Pathological Role of MEK-ERK Pathway | Potential Therapeutic Action of MEK-IN-6 (hydrate) |

| Cardiovascular Disease | Drives pathological cardiac hypertrophy, fibrosis, and inflammation. | Attenuate adverse remodeling and improve cardiac function. frontiersin.org |

| RASopathies | Causes developmental abnormalities due to pathway hyperactivation. | Normalize pathway signaling to alleviate specific symptoms. nih.gov |

| Inflammatory Disorders | Mediates pro-inflammatory cytokine production and immune cell activation. | Reduce inflammation and tissue damage. |

| Neurodegenerative Diseases | Implicated in neuronal apoptosis and neuroinflammation. | Provide neuroprotective effects. |

Refinement of Preclinical Models for Enhanced Translational Fidelity

The successful clinical translation of novel therapeutics is heavily reliant on the predictive power of preclinical models. For MEK-IN-6 (hydrate), a critical research gap is the development and validation of models that accurately recapitulate the complexity of human tumors and their response to therapy.

Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, are known to better preserve the molecular and histological characteristics of the original tumor compared to traditional cell line xenografts. medrxiv.org Establishing a diverse panel of PDX models representing different cancer types and mutational profiles (e.g., BRAF, KRAS, NF1 mutations) would be invaluable for evaluating the efficacy of MEK-IN-6 (hydrate) and identifying biomarkers of response and resistance. medrxiv.orgnih.gov

Genetically Engineered Mouse Models (GEMMs): GEMMs that develop spontaneous tumors driven by specific genetic alterations offer a unique opportunity to study cancer initiation, progression, and therapeutic response in an immunocompetent setting. biorxiv.org Utilizing GEMMs with relevant mutations in the MAPK pathway can provide crucial insights into the interplay between MEK-IN-6 (hydrate) and the tumor microenvironment, including the immune system. This is particularly important for designing effective combination therapies. biorxiv.org

Co-clinical Trials: Integrating preclinical studies using PDX and GEMM models with ongoing clinical trials in a "co-clinical" framework can accelerate the identification of resistance mechanisms and the testing of novel therapeutic strategies to overcome them. aacrjournals.org This approach allows for real-time, parallel investigation in both patients and models, enhancing the translational relevance of the findings.

Development of Advanced Methodologies for Studying MEK-IN-6 (Hydrate) Interactions

A deep understanding of how MEK-IN-6 (hydrate) interacts with its target and the broader cellular machinery is essential for optimizing its use and overcoming resistance. Future research should leverage advanced methodologies to probe these interactions.

CRISPR-based Functional Genomics: CRISPR tiling screens can be employed to systematically map regions within the MEK1/2 proteins that are critical for MEK-IN-6 (hydrate) binding and inhibition. researchgate.net This technology can also identify mutations that confer resistance, providing a roadmap for developing next-generation inhibitors that can overcome these changes. researchgate.net

Transcriptomic and Proteomic Analyses: High-throughput transcriptomic (RNA-seq) and proteomic analyses of tumor models treated with MEK-IN-6 (hydrate) can reveal the dynamic adaptive responses that lead to resistance. For instance, studies with other MEK inhibitors have shown that tumor cells can upregulate receptor tyrosine kinases (RTKs) to bypass MEK inhibition. unclineberger.org Identifying these bypass pathways is the first step toward designing rational drug combinations.

Advanced Imaging and Biophysical Techniques: Techniques like surface plasmon resonance (SPR) can be used to precisely characterize the binding kinetics and affinity of MEK-IN-6 (hydrate) to the MEK protein. Molecular dynamics simulations can provide a computational view of how the inhibitor induces conformational changes in the kinase, preventing its activation. medchemexpress.com These methods are crucial for structure-based drug design and the development of more potent and selective inhibitors.

Exploration of Novel Combinatorial Strategies for MEK-IN-6 (Hydrate) based on Emerging Biological Insights

Despite the potency of MEK inhibitors, monotherapy often leads to the development of acquired resistance. nih.gov Therefore, a key area of future research is the identification and validation of effective combination therapies.

Targeting Resistance Pathways: As resistance mechanisms to MEK inhibitors are elucidated, novel combinatorial strategies emerge. For example, resistance to MEK inhibitors in KRAS-mutant cancers has been linked to the activation of the CDK4/6 pathway. This provides a strong rationale for combining MEK-IN-6 (hydrate) with CDK4/6 inhibitors, a strategy that has shown synergistic effects in preclinical models of colorectal cancer and diffuse midline glioma. biorxiv.orgoncotarget.com Similarly, combining MEK inhibitors with SHP2 inhibitors is a promising approach to overcome resistance mediated by feedback reactivation of the MAPK pathway. mdpi.com

Enhancing Anti-Tumor Immunity: MEK inhibitors can modulate the tumor immune microenvironment. Combining MEK-IN-6 (hydrate) with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies) is a compelling strategy. nih.gov Preclinical studies suggest that MEK inhibition can increase antigen presentation and T-cell infiltration, potentially sensitizing tumors to immunotherapy. nih.gov

Combination with Other Targeted Agents: Based on the genetic context of the tumor, MEK-IN-6 (hydrate) could be combined with other targeted therapies. In BRAF-mutant cancers, the combination of a BRAF inhibitor with a MEK inhibitor is the standard of care. novartis.com For tumors with co-occurring mutations, combinations with inhibitors of pathways like PI3K/mTOR may be effective, although the therapeutic window needs to be carefully evaluated. aacrjournals.org

The table below summarizes emerging combinatorial strategies for MEK inhibitors.

| Combination Partner | Rationale | Relevant Cancer Type(s) |

| CDK4/6 Inhibitors | Overcomes resistance driven by cell cycle reactivation. oncotarget.com | KRAS-mutant Colorectal Cancer, Diffuse Midline Glioma. biorxiv.orgoncotarget.com |

| SHP2 Inhibitors | Prevents feedback reactivation of the MAPK pathway. mdpi.com | RAS-mutant Cancers. |

| Immune Checkpoint Inhibitors | Enhances anti-tumor immune response. nih.govnih.gov | Melanoma, Non-Small Cell Lung Cancer. |

| PI3K/mTOR Inhibitors | Co-targets a frequently co-activated survival pathway. aacrjournals.org | Colorectal, Breast, Pancreatic Cancers. aacrjournals.org |

| HDAC Inhibitors | Synergistic anti-tumor effects observed in preclinical models. nih.gov | Castration-Resistant Prostate Cancer. nih.gov |

Q & A

Q. What frameworks ensure reproducibility when translating MEK-IN-6 hydrate findings from bench to bedside?

- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo). Document experimental protocols using platforms like protocols.io and include detailed metadata (e.g., cell line authentication, passage numbers). Collaborate with independent labs for external validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.